molecular formula C14H13N5O B2385745 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1H-indol-3-yl)methanone CAS No. 2178771-72-5

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1H-indol-3-yl)methanone

Cat. No. B2385745
M. Wt: 267.292
InChI Key: CBHZFZOAAXTVFR-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1H-indol-3-yl)methanone is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of azetidinone-based indole derivatives, which have shown promising results in the treatment of various diseases.

Scientific Research Applications

Catalysts in Organic Synthesis

One relevant application involves the use of triazole-based ligands in catalysis. For instance, tris(triazolyl)methanol compounds have been developed as highly active catalysts for Huisgen 1,3-dipolar cycloadditions, a cornerstone reaction in click chemistry. These catalysts enable reactions to proceed efficiently under mild conditions, demonstrating the importance of triazole motifs in facilitating synthetic transformations (Ozcubukcu et al., 2009).

Antimicrobial and Anticonvulsant Activity

Compounds containing triazole and azetidine units have been explored for their potential in treating infections and neurological disorders. Novel synthesized 1,2,3-triazoles have shown moderate antibacterial and antifungal activity, as well as promising anticonvulsant properties, highlighting the therapeutic potential of these structures (Rajasekaran et al., 2006).

Asymmetric Synthesis

The azetidine moiety has been employed in the development of enantioselective catalysts for the addition of organozinc reagents to aldehydes, offering a pathway to asymmetric synthesis. Such methodologies underscore the utility of azetidine-containing compounds in generating chiral products with high enantioselectivity (Wang et al., 2008).

Liquid Crystal Properties

Furthermore, the incorporation of triazolyl groups into ferrocene derivatives has led to the synthesis of compounds with unique electronic and liquid crystalline properties. These materials are of interest for their potential applications in molecular electronics and display technologies, illustrating the broad utility of triazole derivatives in material science (Zhao et al., 2013).

properties

IUPAC Name

1H-indol-3-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c20-14(12-7-15-13-4-2-1-3-11(12)13)18-8-10(9-18)19-16-5-6-17-19/h1-7,10,15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHZFZOAAXTVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)N4N=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1H-indol-3-yl)methanone

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